molecular formula C8H13NOS B13631077 (5-(tert-Butyl)oxazol-2-yl)methanethiol

(5-(tert-Butyl)oxazol-2-yl)methanethiol

Cat. No.: B13631077
M. Wt: 171.26 g/mol
InChI Key: SPDXGVVZAKBICA-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)oxazol-2-yl)methanethiol is a chemical compound with the molecular formula C8H13NOS. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)oxazol-2-yl)methanethiol typically involves the reaction of tert-butyl oxazole with a thiolating agent. One common method is the reaction of tert-butyl oxazole with methanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)oxazol-2-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-(tert-Butyl)oxazol-2-yl)methanethiol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological targets. It can also be used in the synthesis of biologically active molecules .

Medicine

The oxazole ring is a common motif in many pharmaceutical compounds .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)oxazol-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can participate in redox reactions. The oxazole ring can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(tert-Butyl)oxazol-2-yl)methanethiol is unique due to the presence of both the oxazole ring and the thiol group. This combination of functionalities allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

(5-tert-butyl-1,3-oxazol-2-yl)methanethiol

InChI

InChI=1S/C8H13NOS/c1-8(2,3)6-4-9-7(5-11)10-6/h4,11H,5H2,1-3H3

InChI Key

SPDXGVVZAKBICA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CS

Origin of Product

United States

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